Croconic acid Croconic acid Croconic acid or 4,5-dihydroxycyclopentenetrione has a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. Croconic acid forms ethers such as dimethyl croconate where the hydrogen atom of the hydroxyl group is substituted with an alkyl group. Croconic acid is used to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine by reacting with dimethyl-thiophen-2-yl-amine. It is also used in organic synthesis and employed as a dye for biological research purposes. Further, it is involved in the preparation of ethers such as dimethyl croconate. In addition to this, it acts as a ligand and form coordination complexes with metals such as barium, copper, silver and lead.
Brand Name: Vulcanchem
CAS No.: 488-86-8
VCID: VC0025663
InChI: InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H
SMILES: C1(=C(C(=O)C(=O)C1=O)O)O
Molecular Formula: C5H2O5
Molecular Weight: 142.07 g/mol

Croconic acid

CAS No.: 488-86-8

Main Products

VCID: VC0025663

Molecular Formula: C5H2O5

Molecular Weight: 142.07 g/mol

Croconic acid - 488-86-8

CAS No. 488-86-8
Product Name Croconic acid
Molecular Formula C5H2O5
Molecular Weight 142.07 g/mol
IUPAC Name 4,5-dihydroxycyclopent-4-ene-1,2,3-trione
Standard InChI InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H
Standard InChIKey RBSLJAJQOVYTRQ-UHFFFAOYSA-N
SMILES C1(=C(C(=O)C(=O)C1=O)O)O
Canonical SMILES C1(=C(C(=O)C(=O)C1=O)O)O
Melting Point >300 °C(lit.)
Description Croconic acid or 4,5-dihydroxycyclopentenetrione has a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. Croconic acid forms ethers such as dimethyl croconate where the hydrogen atom of the hydroxyl group is substituted with an alkyl group. Croconic acid is used to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine by reacting with dimethyl-thiophen-2-yl-amine. It is also used in organic synthesis and employed as a dye for biological research purposes. Further, it is involved in the preparation of ethers such as dimethyl croconate. In addition to this, it acts as a ligand and form coordination complexes with metals such as barium, copper, silver and lead.
Reference 1. Braga, Dario, Lucia Maini, and Fabrizia Grepioni. "Croconic acid and alkali metal croconate salts: some new insights into an old story." Chemistry–A European Journal 8.8 (2002): 1804-1812.

2. Luo, Chao, et al. "Graphene oxide wrapped croconic acid disodium salt for sodium ion battery electrodes." Journal of Power Sources 250 (2014): 372-378.

3. Braga, Dario, Lucia Maini, and Fabrizia Grepioni. "Crystallization from hydrochloric acid affords the solid-state structure of croconic acid (175 years after its discovery) and a novel hydrogen-bonded network." CrystEngComm 3.6 (2001): 27-29.

4. Zhurov, Vladimir V., and A. Alan Pinkerton. "Charge Density Analysis of an Organic Ferroelectric. Croconic Acid: an Experimental and Theoretical Study." Zeitschrift für anorganische und allgemeine Chemie 639.11 (2013): 1969-1978.

5. Schwartz, Lowell M., Robert I. Gelb, and Janet O. Yardley. "Aqueous dissociation of croconic acid." The Journal of Physical Chemistry 79.21 (1975): 2246-2251.
PubChem Compound 546874
Last Modified Nov 11 2021
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